molecular formula C5H11N B8513234 (E)-N-Isopropylacetaldimine CAS No. 27719-14-8

(E)-N-Isopropylacetaldimine

Cat. No.: B8513234
CAS No.: 27719-14-8
M. Wt: 85.15 g/mol
InChI Key: MXOWOGWCSFJPNN-UHFFFAOYSA-N
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Description

(E)-N-Isopropylacetaldimine (CAS #27719-14-8) is an imine derivative characterized by an isopropyl group attached to the nitrogen atom and an acetyl group forming the aldimine structure (CH₃-C(=N-CH(CH₃)₂)-CHO). Imines like this are pivotal in catalysis and Schiff base reactions due to their reversible bonding properties.

Properties

CAS No.

27719-14-8

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

N-propan-2-ylethanimine

InChI

InChI=1S/C5H11N/c1-4-6-5(2)3/h4-5H,1-3H3

InChI Key

MXOWOGWCSFJPNN-UHFFFAOYSA-N

Canonical SMILES

CC=NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

(E)-N-Isopropylacetaldimine belongs to the imine class, whereas structurally related compounds include N,N-dialkylamidines (e.g., N,N-Dipropylacetamidine, CAS #1339586-99-0), which feature a amidine group (R-C(=NH)-NR'₂) instead of an aldimine. Key differences:

Feature This compound N,N-Dipropylamidines (e.g., d.32–d.36 )
Functional Group Aldimine (CH₃-C=N-CH(CH₃)₂) Amidine (R-C(=NH)-NPr₂)
Substituents Isopropyl, acetyl Dual propyl groups on nitrogen
Molecular Formula C₆H₁₃NO C₇H₁₆N₂ (e.g., N,N-Dipropylacetamidine)

Physicochemical Properties

The logP value of this compound (1.486) suggests slightly higher hydrophobicity compared to simpler aldimines but aligns with amidines’ typical solubility profiles. Limited data exists for exact comparisons, but molecular weights and formulas can be derived:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP
This compound 27719-14-8 C₆H₁₃NO 115.17 1.486
N,N-Dipropylacetamidine 1339586-99-0 C₇H₁₆N₂ 128.22 N/A
N,N-Dipropylbutanamidine 1342422-35-8 C₉H₂₀N₂ 156.27 N/A
N,N-Dipropylformamidine 48044-20-8 C₇H₁₄N₂ 126.20 N/A

Notes:

  • Amidine derivatives generally exhibit higher basicity due to the resonance-stabilized amidinium ion, whereas aldimines are more reactive in nucleophilic additions .
  • LogP data for amidines is unavailable in provided sources, but their longer alkyl chains (e.g., propyl) likely increase hydrophobicity compared to this compound.

Regulatory and Functional Considerations

  • This compound lacks explicit regulatory mentions in the provided evidence, implying fewer restrictions. Its applications may focus on synthetic intermediates rather than high-risk industrial uses.

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